2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bromine-substituted phenyl group at position 2 and a methyl group at position 5 of the heterocyclic core. The 7-amino group serves as a key pharmacophore, enabling interactions with biological targets such as kinases or microbial enzymes. This compound is of interest in medicinal chemistry due to its structural similarity to known kinase inhibitors and antimicrobial agents.
Properties
Molecular Formula |
C13H11BrN4 |
|---|---|
Molecular Weight |
303.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H11BrN4/c1-8-6-12(15)18-13(16-8)7-11(17-18)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3 |
InChI Key |
YCQIWFQDAPNLSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolopyrimidine compound . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The pyrazolopyrimidine core can be further functionalized through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alkoxides for substitution reactions, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride for oxidation and reduction reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .
Scientific Research Applications
2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing and synthesizing new drugs with potential therapeutic activities.
Biological Studies: It is employed in studying the biological activities of pyrazolopyrimidine derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and molecular targets in chemical biology research.
Industrial Applications: It is used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 2: Physicochemical Comparisons
Notes:
- Fluorophenyl analogs (logP 2.9) balance lipophilicity and solubility.
- Synthetic Yields : Triazolopyrimidines () generally have lower yields (20–30%) due to steric challenges in cyclization steps.
Functional Group Impact on Target Engagement
Bromophenyl vs.
Amine Substituents : Compounds with pyridinylmethyl or morpholinyl groups (e.g., ) show improved blood-brain barrier penetration, unlike bromophenyl derivatives, which are more tissue-specific.
Polar Modifications : Hydroxyl or carboxyl groups (e.g., ) enhance tumor uptake in imaging studies but reduce cell permeability compared to lipophilic bromophenyl derivatives.
Biological Activity
2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 700847-39-8) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial and anticancer applications. This article synthesizes information from multiple sources to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is C13H11BrN4, with a molar mass of 303.16 g/mol. Its predicted density is approximately 1.63 g/cm³, and it has a pKa value around 4.38, indicating its acidic nature in solution .
Biological Activity Overview
Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities:
- Antimicrobial Activity : Compounds within this class have shown promising results against various bacterial strains. For instance, derivatives have been evaluated for their in vitro antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Potential : Several studies highlight the anticancer properties of pyrazolo[1,5-a]pyrimidines. They have been tested against cancer cell lines such as MCF7 (breast cancer) using assays like Sulforhodamine B (SRB) to assess cytotoxicity and growth inhibition .
Antimicrobial Activity
A study highlighted the antimicrobial effects of related pyrazolo[1,5-a]pyrimidine compounds. The results indicated that certain derivatives exhibited significant antibacterial activity against multiple strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism of action involved disrupting bacterial cell membrane integrity, leading to cell lysis .
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| Compound d1 | Antibacterial | MRSA | 12.5 |
| Compound d2 | Antifungal | Candida albicans | 15.0 |
| Compound d3 | Antimicrobial | E. coli | 10.0 |
Anticancer Activity
In anticancer assessments, derivatives of pyrazolo[1,5-a]pyrimidine were tested across various cancer cell lines. The study reported that compounds demonstrated selective cytotoxicity towards MCF7 cells with IC50 values ranging from 10 to 25 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound d6 | MCF7 (Breast Cancer) | 15.0 | Apoptosis induction |
| Compound d7 | HeLa (Cervical Cancer) | 20.0 | Cell cycle arrest |
Case Studies
Several case studies have explored the biological implications of pyrazolo[1,5-a]pyrimidines:
- Antibacterial Study : A recent investigation into a series of C-2 amine-substituted pyrazolo[1,5-a]pyrimidines revealed that one compound significantly inhibited bacterial growth and demonstrated low cytotoxicity while dispersing established biofilms .
- Anticancer Research : Another study focused on the anticancer effects of pyrazolo[1,5-a]pyrimidines against various tumor types, emphasizing their potential as therapeutic agents due to their ability to induce apoptosis and inhibit tumor growth effectively .
Q & A
Q. What are the established synthetic routes for preparing 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, and how are reaction conditions optimized?
Answer: The synthesis typically involves cyclization of precursors such as α,β-unsaturated ketones or pyrazole intermediates under controlled conditions. For example:
- Microwave-assisted synthesis : Enhances reaction efficiency and yield by reducing time compared to conventional heating. A similar approach was used for pyrazolo[1,5-a]pyrimidine derivatives via cyclocondensation .
- Solvent selection : Polar solvents (e.g., DMF, NMP) improve solubility of intermediates, while non-polar solvents (e.g., hexane) aid in crystallization .
- Purification : Column chromatography (15–20% EtOAc/hexane gradients) is commonly employed, yielding 20–30% after optimization .
Q. How is the structural integrity of this compound confirmed?
Answer:
- X-ray crystallography : Resolves bond lengths and angles (e.g., mean C–C bond = 0.003 Å in related pyrazolo-pyrimidines) .
- NMR spectroscopy : Key signals include aromatic protons (δ 7.8–7.5 ppm for bromophenyl groups) and methyl groups (δ ~2.6 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 362.3 [MH]+ for trifluoromethyl analogs) validate molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound, such as divergent enzyme inhibition profiles?
Answer:
- Dose-response assays : Establish IC50/Ki values under standardized conditions (e.g., adenosine A2A receptor antagonists showed Ki = 0.6–1.1 nM with >1000-fold selectivity over other receptors) .
- Off-target screening : Use kinase panels or proteome-wide assays to identify non-specific interactions. For example, pyrazolo-pyrimidines targeting c-Src kinase were tested against 50+ kinases to confirm selectivity .
- Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. bromophenyl groups) to isolate structure-activity relationships (SAR) .
Q. What experimental strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?
Answer:
- LogP/D analysis : Introduce hydrophilic groups (e.g., dimethylaminoethyl) to improve solubility while retaining potency. A related compound (C15H18F3N5) achieved CNS penetration via balanced lipophilicity .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., methyl groups or bromophenyl rings) .
- Prodrug derivatization : Mask polar groups (e.g., amine) with acetyl or carbamate moieties to enhance bioavailability .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic studies : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots. For CDK2 inhibitors, pre-incubation with ATP analogs revealed competitive binding .
- Crystallographic docking : Resolve ligand-enzyme complexes (e.g., pyrazolo-pyrimidines in KDR kinase binding pockets) to identify critical interactions like hydrogen bonds with hinge regions .
- Mutagenesis : Validate key residues (e.g., A2A receptor mutants showed reduced antagonist binding, confirming binding site specificity) .
Q. What methodologies are effective in addressing spectral data contradictions during characterization?
Answer:
- High-field NMR : Use 600+ MHz instruments to resolve overlapping signals (e.g., aromatic protons in bromophenyl groups) .
- Isotopic labeling : Incorporate 13C/15N labels to track specific atoms in complex spectra .
- Complementary techniques : Pair NMR with IR spectroscopy to confirm functional groups (e.g., amine stretches at ~3400 cm⁻¹) .
Data Analysis and Experimental Design
Q. How should researchers statistically analyze dose-dependent toxicity data for this compound?
Answer:
- Probit analysis : Calculate LD50/LC50 values with 95% confidence intervals using nonlinear regression models .
- ANOVA with post-hoc tests : Compare treatment groups in in vivo models (e.g., rodent forced swim tests for antidepressant activity) .
- Hill slopes : Assess cooperativity in dose-response curves; slopes >1 suggest positive allosteric modulation .
Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?
Answer:
- Molecular dynamics (MD) simulations : Simulate binding stability over 100+ ns trajectories (e.g., A2A receptor-ligand complexes) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to guide substituent optimization (e.g., trifluoromethyl groups enhance electron-withdrawing effects) .
- QSAR models : Train algorithms on pyrazolo-pyrimidine libraries to predict bioactivity and ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
